(2-Ethoxyethyl)(2-phenylethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-phenylethanamine |
InChI |
InChI=1S/C12H19NO/c1-2-14-11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
JPOAXKRYZVVVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2 Ethoxyethyl 2 Phenylethyl Amine
Convergent and Linear Synthesis Strategies
The creation of (2-Ethoxyethyl)(2-phenylethyl)amine can be approached through either a convergent or linear synthetic route. A convergent synthesis would involve preparing the 2-phenylethyl and 2-ethoxyethyl fragments separately and then joining them in a final step. A linear synthesis, conversely, would build the molecule sequentially, starting from a simpler precursor and adding complexity step-by-step.
Reductive Amination Protocols for Secondary Amines
Reductive amination is a powerful method for the formation of amines from carbonyl compounds. mdma.chlibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of 2-phenylethylamine with 2-ethoxyacetaldehyde.
The process occurs in two main stages. libretexts.org First, the primary amine, 2-phenylethylamine, undergoes a nucleophilic attack on the carbonyl carbon of 2-ethoxyacetaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine. The subsequent reduction of this imine yields the desired secondary amine.
A variety of reducing agents can be employed for the second step, with sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride, being common choices due to their selectivity. libretexts.orgorganic-chemistry.org Catalytic hydrogenation is another viable reduction method. mdma.ch It is important to control the reaction conditions to minimize side reactions, such as the further reaction of the product with the starting aldehyde. mdma.ch
Table 1: Reductive Amination Reaction Components
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 2-Phenylethylamine | 2-Ethoxyacetaldehyde | N-(2-ethoxyethylidene)phenethylamine (Imine) | This compound |
N-Alkylation of Primary Amines
N-alkylation of a primary amine is a direct approach to forming secondary amines. This involves the reaction of a primary amine with an alkylating agent.
A straightforward method for the synthesis of this compound is the reaction of 2-phenylethylamine with a 2-ethoxyethyl halide, such as 2-ethoxyethyl bromide or 2-ethoxyethyl chloride. This is a classic example of a nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the halide and displacing the halogen atom.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield. A potential side reaction is the dialkylation of the primary amine, which would lead to the formation of a tertiary amine. Careful control of the stoichiometry of the reactants can help to favor the desired mono-alkylation product.
An alternative and greener approach to N-alkylation involves the use of alcohols as alkylating agents, facilitated by hydrogen-transfer catalysis. sciencemadness.org In this method, 2-phenylethylamine can be reacted with 2-ethoxyethanol (B86334) in the presence of a suitable transition metal catalyst, such as those based on iridium or ruthenium. sciencemadness.org
The catalytic cycle typically involves the oxidation of the alcohol to the corresponding aldehyde (in this case, 2-ethoxyacetaldehyde) by the metal catalyst. This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was initially transferred from the alcohol. This process avoids the need for pre-synthesized and often toxic alkyl halides.
Amidation-Reduction Sequences
A two-step amidation-reduction sequence provides another reliable route to this compound. This method involves the initial formation of an amide bond, followed by the reduction of the amide carbonyl group to a methylene (B1212753) group. libretexts.orglibretexts.org
The first step is the formation of N-(2-phenylethyl)-2-ethoxyacetamide. This can be achieved by reacting 2-phenylethylamine with ethoxyacetic acid or one of its more reactive derivatives, such as an acyl chloride (ethoxyacetyl chloride) or an ester. nih.govorganic-chemistry.org The direct reaction with the carboxylic acid often requires a coupling agent to facilitate the dehydration process. organic-chemistry.org The use of an acyl chloride is generally more vigorous and may require a base to scavenge the HCl produced.
Table 2: Amidation-Reduction Sequence
| Amide Synthesis Reactants | Amide Intermediate | Reduction Reagent | Final Product |
| 2-Phenylethylamine and Ethoxyacetic Acid (with coupling agent) | N-(2-phenylethyl)-2-ethoxyacetamide | Lithium Aluminum Hydride (LiAlH4) | This compound |
| 2-Phenylethylamine and Ethoxyacetyl Chloride | N-(2-phenylethyl)-2-ethoxyacetamide | Lithium Aluminum Hydride (LiAlH4) | This compound |
Following the formation of the amide, a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4), is used to reduce the carbonyl group of the amide to a methylene group, yielding the final secondary amine product. libretexts.org
Subsequent Reduction to Amines
A common and effective strategy for the synthesis of secondary amines like this compound involves the reduction of an imine precursor. This transformation is the final step in a process known as reductive amination.
Reductive amination commences with the condensation of a primary amine, in this case, 2-ethoxyethanamine, with an aldehyde or ketone. For the synthesis of the target molecule, phenylacetaldehyde (B1677652) would be the appropriate carbonyl compound. The reaction between 2-ethoxyethanamine and phenylacetaldehyde forms an intermediate imine, N-(2-ethoxyethyl)phenylethylideneamine. This imine is generally not isolated but is reduced in situ to the desired secondary amine.
The reduction of the imine can be accomplished using various reducing agents. A mild and common choice is sodium borohydride (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbon of the C=N double bond, followed by protonation of the resulting anion to yield the final amine product. rsc.org
Alternatively, catalytic hydrogenation can be employed for the reduction step. This involves reacting the imine with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org This method is highly efficient and often results in high yields of the desired amine. The choice of catalyst and reaction conditions can be critical to the success of the reaction and will be discussed in more detail in the following sections.
Another potential precursor for reduction is an amide. For instance, the amide N-(2-ethoxyethyl)-2-phenylacetamide could be synthesized and subsequently reduced to this compound. This reduction typically requires a more powerful reducing agent than what is needed for imines, such as lithium aluminum hydride (LiAlH₄). nih.gov While this is a viable route, the use of such strong reducing agents can limit the functional group tolerance of the reaction.
Catalytic Systems in Amine Synthesis
The development of sophisticated catalytic systems has revolutionized the synthesis of amines, offering milder reaction conditions, higher selectivity, and improved efficiency. Both heterogeneous and homogeneous catalysts play a pivotal role in the formation of secondary amines like this compound.
Heterogeneous Hydrogenation Catalysis (e.g., Raney Nickel, Palladium-Carbon)
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the synthesis of this compound via reductive amination of phenylacetaldehyde and 2-ethoxyethylamine, catalysts like Raney Nickel and Palladium on carbon (Pd/C) are highly effective. nih.govillinois.edu
Raney Nickel , a porous nickel catalyst, is a classic choice for reductive aminations. google.commasterorganicchemistry.com It is typically used under a hydrogen atmosphere at elevated pressures and temperatures. mdpi.com The high surface area of Raney Nickel provides numerous active sites for the hydrogenation of the imine intermediate. masterorganicchemistry.com However, care must be taken as Raney Nickel can be pyrophoric and its activity can vary. illinois.edu
Palladium on Carbon (Pd/C) is another excellent and versatile heterogeneous catalyst for hydrogenation reactions. youtube.comacs.org It often provides high yields and selectivity under milder conditions compared to Raney Nickel. libretexts.org The catalytic cycle involves the adsorption of hydrogen and the imine onto the palladium surface, followed by the sequential transfer of hydrogen atoms to the C=N bond. libretexts.org
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | H₂, elevated pressure and temperature | High activity, cost-effective | Pyrophoric, variable activity, may require harsh conditions |
| Palladium on Carbon (Pd/C) | H₂, often at or near atmospheric pressure and room temperature | High selectivity, milder conditions, versatile | Higher cost than nickel-based catalysts |
Homogeneous Transition Metal-Mediated N-Alkylation (e.g., Ruthenium, Iridium)
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity at lower temperatures. Ruthenium and Iridium complexes are particularly effective for the N-alkylation of amines with alcohols, a process often referred to as "hydrogen borrowing" or "hydrogen autotransfer". rsc.orgnih.govacs.orgorganic-chemistry.orgacs.orgorganic-chemistry.orgnih.govacs.org
In this approach for synthesizing this compound, 2-phenylethanol (B73330) could be reacted directly with 2-ethoxyethylamine. The catalyst, for example a [Ru(p-cymene)Cl₂]₂ complex with a suitable phosphine (B1218219) ligand, first oxidizes the alcohol to the corresponding aldehyde (phenylacetaldehyde) by "borrowing" hydrogen. rsc.org This aldehyde then condenses with the amine to form the imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst, thus regenerating the catalyst and forming the final secondary amine. organic-chemistry.org This process is highly atom-economical as the only byproduct is water. organic-chemistry.org
Iridium catalysts, such as [Cp*IrCl₂]₂, are also highly efficient for this transformation and can operate under mild conditions, sometimes even in water as a solvent, which is a significant green advantage. acs.orgrsc.orgrsc.orgnih.govthieme-connect.com
| Catalyst Type | Example Complex | Key Features |
| Ruthenium | [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands | High efficiency for N-alkylation of amines with alcohols, operates via hydrogen borrowing. rsc.orgnih.govacs.orgorganic-chemistry.orgacs.orgnih.govacs.org |
| Iridium | [Cp*IrCl₂]₂ | Excellent activity, can be used in aqueous media, promotes atom-economical synthesis. acs.orgrsc.orgrsc.orgnih.govthieme-connect.com |
Acid-Catalyzed Condensation Reactions
The formation of the imine intermediate in reductive amination is often catalyzed by an acid. rsc.org The acid protonates the carbonyl oxygen of the aldehyde (phenylacetaldehyde), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine (2-ethoxyethylamine). This initial addition forms a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. libretexts.org
While strong mineral acids can be used, milder acids like acetic acid are often preferred to avoid unwanted side reactions. google.com In some cases, Lewis acids can also be employed to promote the condensation. The choice of acid catalyst is crucial for optimizing the rate of imine formation while not interfering with the subsequent reduction step.
Multicomponent Reactions Incorporating Amine Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, offer a powerful and efficient approach to complex molecules. organic-chemistry.orgnih.gov For the synthesis of this compound, a multicomponent strategy could streamline the process significantly.
A plausible MCR approach would be a variation of the Mannich reaction or a reductive amination performed in a one-pot, three-component fashion. For instance, phenylacetaldehyde, 2-ethoxyethylamine, and a reducing agent could be combined in a single reaction vessel. This avoids the need for isolation of the intermediate imine, saving time and resources. rsc.orgacs.org
More advanced MCRs, often catalyzed by transition metals, can construct complex amine structures from simple starting materials. While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of MCRs provide a framework for designing novel and efficient synthetic routes. rsc.orgorganic-chemistry.org
Green Chemistry Principles in Synthetic Route Design for this compound
The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact and enhance sustainability. rsc.orgrsc.orgbenthamdirect.comcitedrive.com Several of the methodologies discussed for the synthesis of this compound can be evaluated and optimized through the lens of green chemistry.
Atom Economy: The N-alkylation of amines with alcohols using homogeneous ruthenium or iridium catalysts (hydrogen borrowing) is a prime example of a highly atom-economical reaction, with water being the only byproduct. organic-chemistry.org This is a significant improvement over classical methods that generate stoichiometric amounts of waste salts.
Use of Catalysis: The use of catalytic methods, both heterogeneous and homogeneous, is inherently greener than stoichiometric reactions. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost. researchgate.net
Safer Solvents and Reagents: The development of catalytic systems that can operate in greener solvents like water or ethanol, or even under solvent-free conditions, is a key aspect of green chemistry. nih.gov The use of milder reducing agents like sodium borohydride or catalytic hydrogenation with H₂ is preferable to more hazardous reagents like lithium aluminum hydride.
By applying these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible. acs.org
Chemical Transformations and Reaction Pathways of 2 Ethoxyethyl 2 Phenylethyl Amine
Reactivity at Alpha-Carbon Centers Adjacent to Nitrogen
The carbon atoms directly bonded to the nitrogen atom in an amine are known as alpha-carbons. While the hydrogens on these carbons are not as acidic as those alpha to a carbonyl group, they can participate in specific reactions. libretexts.org For a secondary amine like (2-Ethoxyethyl)(2-phenylethyl)amine, a significant reaction involving the alpha-carbon is the formation of an enamine.
This reaction occurs when the amine is treated with an aldehyde or a ketone that possesses at least one alpha-hydrogen. The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate is unstable and undergoes acid-catalyzed dehydration (loss of a water molecule) to form an iminium ion. A proton is then removed from an adjacent carbon, leading to the formation of a C=C double bond and yielding the enamine.
Table 3: Reactants and Products in Enamine Synthesis
| Amine | Carbonyl Compound Example | Intermediate | Final Product |
|---|
Enamines are versatile synthetic intermediates because their alpha-carbon is nucleophilic, allowing them to react with various electrophiles such as alkyl halides and acyl halides. pdx.edu This reactivity provides a pathway for the alkylation or acylation at the alpha-position of the original carbonyl compound.
Formation of Enamine Intermediates with Carbonyl Compounds
As a secondary amine, this compound reacts with aldehydes and ketones that possess at least one α-hydrogen to form enamine intermediates. This acid-catalyzed condensation reaction is a cornerstone of modern synthetic chemistry, providing a neutral equivalent of an enolate. mychemblog.comorganicchemistrytutor.com The process is typically reversible and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated at the α-carbon by a weak base (such as excess amine) to yield the stable enamine. organicchemistrytutor.comchemistrysteps.com
The general mechanism for the formation of an enamine from this compound and a generic ketone is illustrated below:
Nucleophilic attack: The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Protonation of hydroxyl group: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enamine.
The choice of carbonyl compound can influence the structure of the resulting enamine, particularly with unsymmetrical ketones where regioisomers can be formed. Typically, deprotonation occurs at the less sterically hindered α-carbon, leading to the thermodynamically favored enamine. nrochemistry.com
Alkylation and Conjugate Addition via Enamine Pathways
The enamines derived from this compound are highly effective nucleophiles, a reactivity famously exploited in the Stork enamine synthesis. mychemblog.comwikipedia.org Resonance donation from the nitrogen lone pair increases the electron density at the α-carbon (β-carbon relative to the nitrogen), making it nucleophilic. This allows the enamine to react with a range of electrophiles. chemistrysteps.com
Conjugate Addition: In addition to simple alkylation, these enamines can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds. chemistrysteps.com This 1,4-addition pathway leads to the formation of a new carbon-carbon bond and ultimately, after hydrolysis, yields a 1,5-dicarbonyl compound or a related structure. wikipedia.org
Transformations of Pendant Alkyl and Aryl Moieties
The phenylethyl moiety contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution (EAS). The N-(2-ethoxyethyl)-N-ethyl substituent is an activating group due to the electron-donating nature of the nitrogen atom. Consequently, it directs incoming electrophiles to the ortho and para positions of the aromatic ring. lkouniv.ac.in
However, the basicity of the amine nitrogen can complicate these reactions. In the presence of strong Lewis acids required for reactions like Friedel-Crafts alkylation or acylation, the nitrogen atom can be protonated or coordinate to the catalyst. This converts the substituent into a deactivating, meta-directing ammonium (B1175870) group, effectively shutting down the desired reaction. Similarly, strong acidic and oxidizing conditions, such as those used for nitration (e.g., HNO₃/H₂SO₄), can lead to oxidation of the amine or ring degradation. Therefore, milder conditions or protection of the amine group may be necessary to achieve successful aromatic functionalization.
The ether linkage in the 2-ethoxyethyl group is generally stable but can be cleaved under harsh acidic conditions. Treatment with strong hydrohalic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures results in the cleavage of the C-O bond.
The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. For the primary ethyl and ethylene (B1197577) groups in this compound, this cleavage will occur through an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the ethyl group, leading to the formation of an N-(2-hydroxyethyl) amine derivative and an ethyl halide.
Reaction: this compound + HBr → N-(2-hydroxyethyl)-N-(2-phenylethyl)amine + Ethyl bromide
If an excess of the hydrohalic acid is used, the newly formed alcohol group can be further substituted to yield a dihalo-substituted product.
Cyclization Reactions and Intramolecular Rearrangements
The β-phenylethylamine framework is a classic precursor for the synthesis of tetrahydroisoquinoline ring systems through intramolecular cyclization reactions. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic attack of the resulting iminium ion onto the aromatic ring. wikipedia.orgchemeurope.com For this compound, the phenyl ring is not highly activated, which means that forcing conditions (high temperatures and strong acid) would be required for the cyclization to occur. chemeurope.comwikipedia.org Alternatively, the reaction can be facilitated by first acylating the amine, which allows cyclization to proceed through a more electrophilic N-acyliminium ion intermediate under milder conditions. wikipedia.orgchemeurope.com
Bischler-Napieralski Reaction: This reaction provides a pathway to 3,4-dihydroisoquinolines. wikipedia.org It requires the initial conversion of this compound to an amide (e.g., by reaction with an acyl chloride or anhydride). This N-acyl derivative is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The reagent activates the amide carbonyl for an intramolecular electrophilic attack on the phenyl ring, leading to cyclization. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. wikipedia.org
Metal Complexation and Coordination Chemistry involving the Amine Ligand
The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions to form metal complexes. researchgate.net As a secondary amine, it can function as a monodentate ligand, binding to a metal center through the nitrogen atom.
Furthermore, the presence of the ether oxygen in the 2-ethoxyethyl group introduces the possibility of bidentate chelation. The molecule could potentially coordinate to a metal ion through both the nitrogen and the ether oxygen, forming a stable five-membered chelate ring. Such N,O-bidentate ligands are common in coordination chemistry. acs.orgnih.govnih.gov The specific coordination mode (monodentate vs. bidentate) would depend on the nature of the metal ion, the other ligands present, and the reaction conditions. Phenylethylamine derivatives are known to form complexes with various transition metals. nih.govmdpi.comresearchgate.net
Role of 2 Ethoxyethyl 2 Phenylethyl Amine As a Chemical Intermediate and Precursor
Building Block in Organic Synthesis of Complex Molecules
The unique combination of a reactive secondary amine, an ether linkage, and an aromatic ring makes (2-Ethoxyethyl)(2-phenylethyl)amine a valuable building block for constructing more complex molecular architectures.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.comfrontiersin.org Secondary amines like this compound are key precursors for N-substituted heterocyclic systems. The nitrogen atom can act as a nucleophile to participate in cyclization reactions, forming a range of ring systems.
For instance, analogous to the synthesis of quinolines from anilines and diols like ethylene (B1197577) glycol, the amine functionality of this compound could be employed in similar cyclization strategies to produce complex heterocyclic frameworks. researchgate.net Furthermore, secondary amines are known to react with reagents like isocyanates or engage in catalyzed reactions with imines to form five-membered rings such as imidazolidinones and imidazolidines, respectively. frontiersin.org The presence of the bulky and electronically significant (2-phenylethyl) and (2-ethoxyethyl) groups would influence the stereochemistry and reaction kinetics, offering a route to highly substituted, specialized heterocyclic products.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant(s) | Resulting Heterocyclic Core | Potential Application Area |
|---|---|---|
| Dicarbonyl compounds (e.g., 1,4-diketones) | N-Substituted Pyrroles | Pharmaceuticals, Materials Science |
| Di-electrophiles (e.g., dihalides) | N-Substituted Piperazines, Morpholines | Medicinal Chemistry |
| Isocyanates | Imidazolidinones | Organic Synthesis |
The field of material science often requires organic molecules that can impart specific functions—such as chirality, photo-reactivity, or thermal responsiveness—to a bulk material. The structure of this compound is well-suited for such applications.
Phenethylamine (B48288) derivatives are utilized as building blocks for functional materials. For example, chiral 1-phenylethylamine (B125046) has been used to create Schiff-base ligands that coordinate with boron to form complexes exhibiting circularly polarized luminescence (CPL), a property desirable for advanced optical materials and displays. rsc.org Similarly, this compound could serve as a ligand for metal centers, with the ether and amine groups providing chelation points. The resulting metal complexes could have applications in catalysis or as functional dyes.
Furthermore, the amine group provides a reactive handle to incorporate the molecule into larger polymer structures. It can be used to create functional monomers that, when polymerized, yield materials with tailored properties. For instance, monomers containing amine groups have been copolymerized to create temperature-responsive hydrogels. mdpi.com The incorporation of the ethoxyethyl and phenylethyl groups could be used to fine-tune the hydrophobicity, solubility, and thermal properties of such polymers. mdpi.com
Precursor for Specialized Chemical Reagents
A chemical intermediate is, by definition, a stepping stone to other compounds. This compound can serve as a precursor to a variety of specialized reagents through derivatization of its secondary amine group. This transformation allows for the introduction of new functional groups, which can then be used in subsequent synthetic steps.
Standard organic transformations can convert the secondary amine into other functional moieties. For example:
Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amide. Amides are generally more stable than amines and are prevalent in biological molecules and polymers.
Reaction with Isocyanates: This would produce substituted ureas, which are important in medicinal chemistry and for building supramolecular assemblies due to their hydrogen-bonding capabilities.
Reductive Amination: While the compound itself can be formed via reductive amination, it can also react with other aldehydes or ketones to introduce further complexity, leading to more elaborate tertiary amines. nih.gov
These transformations convert a relatively simple intermediate into a more complex, specialized reagent tailored for a specific synthetic purpose, such as in the multi-step synthesis of a pharmaceutical agent or a complex natural product. google.com
Contributions to Agrochemical or Industrial Chemical Synthesis
The phenethylamine scaffold is a privileged structure found in many biologically active compounds, including agrochemicals. mdpi.comnih.gov For example, derivatives of 1-phenylethylamine are crucial intermediates in the synthesis of certain herbicides. nih.gov The structural features of this compound make it a plausible intermediate for analogous, next-generation agrochemicals like fungicides or herbicides, where the unique combination of ether and amine functionalities could lead to novel modes of action or improved properties.
In industrial synthesis, phenethylamine derivatives are used as precursors for a wide range of products. The production of some compounds relies on simple, readily available building blocks like phenethylamine and its N-alkylated derivatives. nm.gov The synthesis of complex molecules on an industrial scale often involves a series of intermediates, and a compound like this compound could feature in such a sequence, providing a specific combination of lipophilicity (from the phenyl and ethyl groups) and hydrophilicity (from the ether and amine functions) that is beneficial for the final product's performance or its synthetic pathway.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-phenylethylamine |
| Quinolines |
| Imidazolidinones |
| Imidazolidines |
| Pyrroles |
| Piperazines |
Analytical Methods for Comprehensive Chemical Characterization of 2 Ethoxyethyl 2 Phenylethyl Amine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analytical workflow for (2-Ethoxyethyl)(2-phenylethyl)amine, providing the necessary resolution to separate the analyte from complex matrices and to quantify it with high precision.
Gas Chromatography (GC) with Optimized Derivatization Strategies
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, many amines, including this compound, may exhibit poor chromatographic performance due to their polarity, which can lead to peak tailing and adsorption on the column. nih.govbre.comrestek.com Derivatization is a crucial step to overcome these limitations by converting the amine into a less polar, more volatile, and more thermally stable derivative. sigmaaldrich.comnih.govphenomenex.com
Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.com This process significantly increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. phenomenex.com
Several silylating reagents are available, with varying reactivity and selectivity. The ease of derivatization generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com For secondary amines like this compound, stronger silylating agents or the use of a catalyst may be necessary to achieve complete derivatization. sigmaaldrich.com
Common Silylating Reagents:
| Reagent | Description |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | A widely used and effective silylating reagent. sigmaaldrich.com |
| BSTFA + TMCS (Trimethylchlorosilane) | The addition of TMCS as a catalyst enhances the silylating power of BSTFA, making it suitable for more hindered or less reactive amines. sigmaaldrich.comthermofisher.com |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. thermofisher.comthermofisher.com |
| TMSI (N-Trimethylsilylimidazole) | A strong silylating agent, particularly effective for hydroxyl groups, but can also derivatize amines. phenomenex.comthermofisher.com |
The choice of reagent and reaction conditions, such as temperature and reaction time, must be optimized to ensure complete and reproducible derivatization. sigmaaldrich.com The byproducts of the silylation reaction should also be volatile to avoid interference with the chromatogram. thermofisher.com
Another effective derivatization strategy for GC analysis of amines involves their conversion into more volatile and stable derivatives, such as amides or carbamates. researchgate.netchemistrysteps.com This can be achieved through acylation or reaction with chloroformates.
Acylation, often using reagents like pentafluorobenzoyl chloride, converts primary and secondary amines into their corresponding amides. oup.com These derivatives are typically more volatile and exhibit better chromatographic behavior. oup.com The reaction of amines with alkyl chloroformates is another widely used method that produces stable carbamate (B1207046) derivatives suitable for GC analysis. researchgate.net A study on the determination of gaseous and particulate secondary amines utilized pentafluorobenzenesulfonyl chloride (PFBSC) for derivatization, creating highly sensitive derivatives for electron capture detection (ECD). mdpi.com Similarly, trifluoroacetic anhydride (B1165640) has been used to derivatize 2-phenylethylamine for GC analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. thermofisher.com For the analysis of amines like this compound, which may lack a strong chromophore for UV detection, pre-column or post-column derivatization is often necessary to introduce a UV-absorbing or fluorescent tag. thermofisher.comsigmaaldrich.com
Several derivatization reagents are commonly used to enhance the detectability of amines in HPLC.
Phenyl Isothiocyanate (PITC): This reagent reacts with primary and secondary amines to form phenylthiourea (B91264) (PTU) derivatives. rsc.orgpsu.edu These derivatives exhibit strong UV absorbance, typically around 254 nm, allowing for sensitive detection. rsc.orgsigmaaldrich.comsigmaaldrich.com The reaction is generally carried out in a basic medium. psu.edu The removal of excess PITC before HPLC analysis is important to avoid interference. google.com
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is a highly popular derivatizing reagent that reacts with primary and secondary amines to produce intensely fluorescent dansyl-amides. nih.govijcce.ac.irresearchgate.net This allows for very sensitive detection using a fluorescence detector. researchgate.netresearchgate.netglsciencesinc.com The derivatization is typically performed in a buffered solution at an alkaline pH. nih.govijcce.ac.ir
Other derivatization reagents for HPLC analysis of amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which are also used to introduce fluorescent tags. thermofisher.comresearchgate.net
Ion Chromatography (IC) for Amine Detection
Ion Chromatography (IC) is a powerful technique for the determination of ionic species, including amines, which are weak bases and can be analyzed as cations. thermofisher.comthermofisher.com This method is particularly useful for analyzing amines in aqueous samples and can often be performed without the need for derivatization. thermofisher.com
IC systems typically use cation-exchange columns for the separation of amines. thermofisher.comnih.govamazonaws.com Detection is commonly achieved using suppressed conductivity detection, which provides high sensitivity for ionic analytes. thermofisher.comthermofisher.com The separation of various amines, including small polar amines and more hydrophobic amines, can be achieved by selecting the appropriate column and eluent conditions. thermofisher.com For instance, the Dionex IonPac CS19 column is designed for the analysis of common cations and a range of amines. thermofisher.com The coupling of IC with mass spectrometry (IC-MS) can provide even greater selectivity and lower detection limits. metrohm.com
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on the structures of the parent fragments, 2-phenylethylamine and 2-ethoxyethylamine, the predicted chemical shifts can be estimated. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.4 ppm. researchgate.nethmdb.ca The ethyl and ethoxy groups would produce characteristic multiplets in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would be shifted further downfield compared to simple alkanes due to the deshielding effect of these electronegative atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the phenyl ring would resonate in the range of 125-140 ppm. hmdb.cahmdb.cachemicalbook.com The aliphatic carbons of the ethoxyethyl and phenylethyl chains would appear in the upfield region. The carbons directly bonded to the nitrogen and oxygen atoms would have higher chemical shifts (e.g., 40-70 ppm) compared to the other aliphatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- linkages. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₁₂H₁₉NO), the nominal molecular weight is 193 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. The fragmentation of secondary amines is often characterized by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nist.gov
Key expected fragmentation pathways include:
Loss of a benzyl (B1604629) radical: Cleavage of the bond between the two carbons of the phenylethyl group would result in a fragment corresponding to the loss of a benzyl radical (C₇H₇•), leading to a significant peak.
Loss of an ethoxyethyl group: Cleavage of the C-N bond can lead to the formation of a stable tropylium (B1234903) cation (m/z 91) from the phenylethyl moiety.
Cleavage of the ether bond: Fragmentation within the ethoxyethyl chain, such as the loss of an ethyl radical or an ethoxy radical, would also produce characteristic ions.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₉NO) with high confidence, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Predicted Mass Spectrometry Fragments
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands:
N-H Stretch: As a secondary amine, a weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. rsc.orgresearchgate.net
C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. chemicalbook.com
C-O Stretch: A strong absorption band corresponding to the C-O-C stretching of the ether linkage would be prominent in the 1050-1150 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV absorption will be dominated by the phenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. Typically, a strong absorption band (the E2-band) is observed around 200-210 nm, and a weaker, structured band (the B-band) appears around 250-270 nm. The presence of the alkylamine substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Structure Determination (if applicable to a derivative)
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. While obtaining a suitable single crystal of the free amine might be challenging due to its liquid nature at room temperature, it is often possible to prepare a solid crystalline derivative, such as a hydrochloride or another salt. researchgate.net
If a suitable crystal of a derivative of this compound were obtained, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles.
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
This information is invaluable for understanding the molecule's spatial arrangement and its potential interactions with other molecules.
Advanced Sample Preparation Techniques (e.g., Liquid-Liquid-Liquid Microextraction)
The effective isolation and preconcentration of this compound from complex matrices (such as biological fluids or environmental samples) is crucial prior to instrumental analysis. Advanced sample preparation techniques like liquid-liquid-liquid microextraction (LLLME) are highly suitable for this purpose. nih.gov
LLLME is a miniaturized version of traditional liquid-liquid extraction that offers high enrichment factors, minimizes solvent consumption, and reduces sample volume requirements. nih.gov The general principle for extracting a basic compound like this compound involves:
Extraction from the aqueous sample (donor phase): The sample is made alkaline to ensure the amine is in its free base form, which is more soluble in an organic solvent.
Into an organic phase: A small volume of an immiscible organic solvent is used to extract the analyte.
Back-extraction into an acidic aqueous phase (acceptor phase): The analyte is then back-extracted from the organic phase into a small volume of an acidic aqueous solution, where it is protonated and becomes water-soluble.
This three-phase system effectively cleans up the sample and concentrates the analyte in the final acceptor phase, which can then be directly injected into an analytical instrument like an HPLC or GC. Dispersive liquid-liquid microextraction (DLLME) is a related technique that enhances the extraction efficiency by creating a cloudy solution of fine droplets of the extraction solvent, thereby increasing the surface area for mass transfer. youtube.comyoutube.com
Q & A
Q. What are the most reliable synthetic routes for (2-Ethoxyethyl)(2-phenylethyl)amine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation or reductive amination strategies. For example:
- Step 1 : React 2-phenylethylamine with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization includes adjusting stoichiometry (1:1.2 amine:alkylating agent) and monitoring reaction progress with TLC or LC-MS. Side reactions (e.g., over-alkylation) are minimized by controlled temperature and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via peaks for ethoxyethyl (–OCH₂CH₂–, δ ~3.4–3.6 ppm) and phenylethyl (aromatic protons, δ ~7.2–7.4 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.2) .
Q. How can researchers determine solubility and stability for experimental design?
- Solubility : Use logP calculations (estimated ~2.1 via PubChem) to select solvents (e.g., ethanol, DMSO). Conduct empirical tests by dissolving 10 mg/mL in target solvents .
- Stability : Store at –20°C under nitrogen to prevent oxidation. Monitor degradation via HPLC over 72 hours at 4°C and 25°C .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectral or bioactivity data?
- Reproducibility Checks : Repeat synthesis with stricter anhydrous conditions (e.g., molecular sieves) to eliminate hydrolysis byproducts .
- Isotopic Labeling : Use deuterated analogs (e.g., ²H-labeled ethoxyethyl group) to confirm NMR assignments .
- Crystallography : Grow single crystals (via slow evaporation in hexane/ethyl acetate) for X-ray structure validation .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Substituent Effects : Compare analogs like (2-Fluorophenylethyl) or (2-Methoxyethyl) derivatives to assess electronic impacts on receptor binding .
- Bioisosteric Replacement : Replace the ethoxy group with a cyclopropane ring to evaluate steric effects on enzyme inhibition (e.g., monoamine oxidase) .
Q. What methodologies are recommended for studying metabolic pathways and pharmacokinetics?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key enzymes (e.g., CYP450 isoforms) are identified using isoform-specific inhibitors .
- Pharmacokinetic Modeling : Use in silico tools (e.g., SwissADME) to predict absorption/distribution, then validate in rodent models with plasma sampling over 24 hours .
Q. How can enantiomeric resolution be achieved if chirality is introduced?
- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor specific stereoisomers .
Q. What experimental approaches validate interactions with biological targets (e.g., receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., GPCR) on a chip and measure binding kinetics (KD, kon/koff) .
- Fluorescence Polarization : Compete with fluorescent ligands (e.g., FITC-labeled antagonists) to quantify IC₅₀ values .
Q. How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Optimize continuous flow reactors (residence time: 30 min, 80°C) to improve heat transfer and reduce side products .
- Catalytic Optimization : Screen palladium/copper catalysts for coupling steps to enhance efficiency (e.g., Pd(OAc)₂ with Xantphos ligand) .
Q. What statistical methods are essential for analyzing dose-response data?
- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- ANOVA with Tukey’s Test : Compare multiple experimental groups (e.g., varying substituents) for significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
